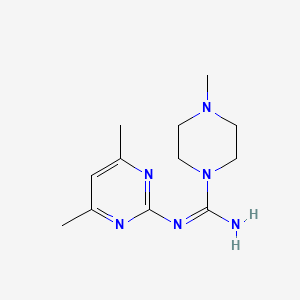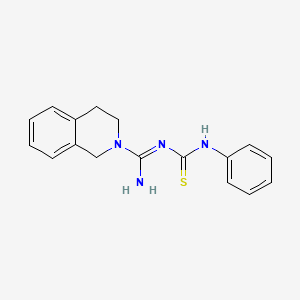![molecular formula C32H36N2O2 B11028819 Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone]](/img/structure/B11028819.png)
Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives. It is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two benzyl groups attached to a piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE typically involves multiple steps. One common method starts with the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to form 4-benzylpiperidine . The final step involves the acylation of 4-benzylpiperidine with 3-(4-benzylpiperidine-1-carbonyl)benzoyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for catalytic hydrogenation and specialized equipment for handling and purifying the final product. The reaction conditions are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE involves its interaction with monoamine oxidase enzymes. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects in neurological conditions. The compound binds to the active sites of these enzymes, inhibiting their activity and leading to increased levels of monoamines in the synaptic cleft.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: Shares a similar piperidine core but lacks the additional benzoyl groups.
Benzylpiperazine: Another piperidine derivative with different pharmacological properties.
Tetrahydroisoquinoline: Structurally related but with distinct biological activities.
Uniqueness
4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE is unique due to its dual benzyl groups and its specific interaction with monoamine oxidase enzymes. This structural uniqueness contributes to its high selectivity and efficacy in releasing dopamine and norepinephrine, making it a valuable compound in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C32H36N2O2 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
[3-(4-benzylpiperidine-1-carbonyl)phenyl]-(4-benzylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C32H36N2O2/c35-31(33-18-14-27(15-19-33)22-25-8-3-1-4-9-25)29-12-7-13-30(24-29)32(36)34-20-16-28(17-21-34)23-26-10-5-2-6-11-26/h1-13,24,27-28H,14-23H2 |
Clave InChI |
DZWDSKKDYOZQRR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028736.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11028744.png)
![Tetramethyl 6'-[(acetyloxy)(phenyl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028745.png)
![7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11028751.png)

![8-methyl-2-[(3-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11028765.png)
![N'-[(3E)-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11028771.png)
![5-Acetyl-2-[(2-methoxyphenyl)amino]-4-methylpyrimidine](/img/structure/B11028777.png)

![Ethyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate](/img/structure/B11028795.png)
![(1E)-6-(4-chlorophenyl)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028796.png)
![2-Amino-8'-fluoro-6',7,7-trimethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-{IJ}]quinoline-4',1''-cyclopentane]-2',5(6{H})-dione](/img/structure/B11028809.png)
![Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11028814.png)
![3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide](/img/structure/B11028818.png)
